molecular formula C12H22O6 B14260432 Acetic acid;octa-1,7-diene-2,7-diol CAS No. 225092-74-0

Acetic acid;octa-1,7-diene-2,7-diol

Cat. No.: B14260432
CAS No.: 225092-74-0
M. Wt: 262.30 g/mol
InChI Key: ISAPJBLHEONHQP-UHFFFAOYSA-N
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Description

Acetic acid;octa-1,7-diene-2,7-diol is a chemical compound with the molecular formula C12H22O6 It is known for its unique structure, which includes both acetic acid and octa-1,7-diene-2,7-diol moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;octa-1,7-diene-2,7-diol typically involves the reaction of octa-1,7-diene-2,7-diol with acetic anhydride or acetyl chloride under acidic conditions. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete acetylation of the diol groups.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;octa-1,7-diene-2,7-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the double bonds in the diene moiety to single bonds, resulting in saturated derivatives.

    Substitution: The hydroxyl groups in the diol can undergo substitution reactions with various reagents to form esters, ethers, or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method for reducing double bonds.

    Substitution: Acetyl chloride (CH3COCl) or acetic anhydride (C4H6O3) are commonly used for acetylation reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Saturated derivatives of the original compound.

    Substitution: Esters, ethers, or other substituted derivatives.

Scientific Research Applications

Acetic acid;octa-1,7-diene-2,7-diol has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of acetic acid;octa-1,7-diene-2,7-diol involves its interaction with molecular targets and pathways in biological systems. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Octa-1,7-diene-2,7-diol: The parent compound without the acetic acid moiety.

    Acetic acid: A simple carboxylic acid with widespread use in various applications.

    1,7-Octadiene: A related diene compound with similar structural features.

Uniqueness

Acetic acid;octa-1,7-diene-2,7-diol is unique due to its combination of acetic acid and octa-1,7-diene-2,7-diol moieties, which imparts distinct chemical and physical properties

Properties

CAS No.

225092-74-0

Molecular Formula

C12H22O6

Molecular Weight

262.30 g/mol

IUPAC Name

acetic acid;octa-1,7-diene-2,7-diol

InChI

InChI=1S/C8H14O2.2C2H4O2/c1-7(9)5-3-4-6-8(2)10;2*1-2(3)4/h9-10H,1-6H2;2*1H3,(H,3,4)

InChI Key

ISAPJBLHEONHQP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.CC(=O)O.C=C(CCCCC(=C)O)O

Origin of Product

United States

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